Zinc, bromo(5-bromo-4-hexyl-2-thienyl)-
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Overview
Description
Zinc, bromo(5-bromo-4-hexyl-2-thienyl)-: is an organozinc compound that features a zinc atom bonded to a bromo-substituted thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc, bromo(5-bromo-4-hexyl-2-thienyl)- typically involves the reaction of 5-bromo-4-hexyl-2-thienyl bromide with a zinc reagent. One common method is the use of highly reactive Rieke zinc (Zn*) to facilitate the formation of the organozinc compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the thiophene ring may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromo substituents to hydrogen, forming the corresponding thiophene derivative.
Substitution: The compound is highly reactive in substitution reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are commonly used in cross-coupling reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophenes, depending on the coupling partner used.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki–Miyaura coupling to form carbon-carbon bonds.
Polymer Synthesis: Utilized in the synthesis of regioregular polythiophenes for electronic applications.
Biology and Medicine:
Drug Development:
Industry:
Electronic Materials: Used in the production of conductive polymers and organic semiconductors.
Mechanism of Action
The compound exerts its effects primarily through its reactivity in organometallic reactions. In Suzuki–Miyaura coupling, the zinc atom facilitates the transmetalation step, transferring the thiophene moiety to a palladium catalyst, which then undergoes reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
- Zinc, bromo(5-bromo-2-thienyl)-
- Zinc, bromo(5-bromo-4-methyl-2-thienyl)-
Uniqueness: Zinc, bromo(5-bromo-4-hexyl-2-thienyl)- is unique due to its hexyl substituent, which can influence its solubility and reactivity compared to other bromo-substituted thiophene zinc compounds .
Properties
CAS No. |
144634-74-2 |
---|---|
Molecular Formula |
C10H14Br2SZn |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
5-bromo-4-hexyl-2H-thiophen-2-ide;bromozinc(1+) |
InChI |
InChI=1S/C10H14BrS.BrH.Zn/c1-2-3-4-5-6-9-7-8-12-10(9)11;;/h7H,2-6H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
PTIWITVRDMXNSW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC1=C(S[C-]=C1)Br.[Zn+]Br |
Origin of Product |
United States |
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